molecular formula C11H16BF4N5O B554645 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate CAS No. 125700-67-6

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

Cat. No.: B554645
CAS No.: 125700-67-6
M. Wt: 321.08 g/mol
InChI Key: JKEKMBGUVUKMQB-UHFFFAOYSA-N
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Description

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C11H16BF4N5O and its molecular weight is 321.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

TBTU, or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is primarily used as a coupling reagent in the synthesis of peptides . Its primary targets are carboxylic acids, which it activates for reaction with amines to form amide bonds .

Mode of Action

TBTU operates by activating carboxylic acids to form a stabilized Hydroxybenzotriazole (HOBt) leaving group . The activated intermediate species is then attacked by the amine during aminolysis, resulting in the formation of the HOBt ester . The carboxyl group of the acid attacks the imide carbonyl carbon of TBTU, and the displaced anionic benzotriazole N-oxide attacks the acid carbonyl, giving the tetramethyl urea byproduct and the activated ester . Aminolysis displaces the benzotriazole N-oxide to form the desired amide .

Biochemical Pathways

TBTU is primarily used in the formation of amide bonds, a critical step in peptide synthesis . The formation of these bonds is a key part of the biochemical pathway for creating peptides, which are essential components of proteins and other biological structures.

Result of Action

The primary result of TBTU’s action is the formation of amide bonds, which are crucial in the synthesis of peptides . This enables the creation of complex peptide structures, which can be used in various biological and pharmaceutical applications.

Action Environment

TBTU is typically used in controlled laboratory environments. Factors such as temperature, solvent choice, and reaction time can influence its efficacy and stability . For instance, TBTU is typically stored at a temperature of 15-25°C . The choice of solvent can also impact the solubility and reactivity of TBTU .

Properties

IUPAC Name

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O.BF4/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEKMBGUVUKMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BF4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925234
Record name O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate
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Molecular Weight

321.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; [Sigma-Aldrich]
Record name Benzotriazol-1-yl-tetramethyluronium tetrafluoroborate
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CAS No.

125700-67-6
Record name O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate
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Record name 2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
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Record name 1-[bis(dimethylamino)methylene]-1H-benzotriazol-1-ium 3-oxide tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 2
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 3
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 5
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 6
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Customer
Q & A

Q1: What is the molecular formula and weight of TBTU?

A1: The molecular formula of TBTU is C11H16BF4N5O, and its molecular weight is 321.1 g/mol.

Q2: Is there spectroscopic data available for TBTU?

A2: Yes, researchers often characterize TBTU using techniques like NMR and IR spectroscopy. While specific data is not provided in these articles, researchers can access this information through chemical databases or publications focusing on the synthesis and characterization of TBTU. []

Q3: How does TBTU perform under different reaction conditions?

A4: TBTU has shown efficacy in both solution-phase and solid-phase peptide synthesis. It typically functions well at room temperature, but its performance can be influenced by factors like solvent, base, and reaction time. [, , ]

Q4: What is the primary application of TBTU?

A5: TBTU is primarily used as a coupling reagent for amide bond formation in peptide synthesis. It facilitates the reaction between a carboxylic acid and an amine, forming a peptide bond. [, , ]

Q5: How does TBTU act as a coupling reagent?

A6: TBTU reacts with carboxylic acids in the presence of a base, forming an activated ester intermediate. This intermediate is more reactive towards amines, enabling efficient peptide bond formation. [, , ]

Q6: Beyond peptide synthesis, what other reactions utilize TBTU?

A7: TBTU has proven useful in synthesizing various organic compounds beyond peptides. Researchers have used it for esterification reactions [, ] and the preparation of acid azides [], highlighting its versatility in organic synthesis.

Q7: How does the structure of TBTU contribute to its reactivity?

A9: The tetramethyluronium group in TBTU acts as a leaving group, facilitating the formation of the activated ester intermediate. The benzotriazole moiety plays a role in stabilizing this reactive intermediate. [, , ]

Q8: Are there modified versions of TBTU with altered reactivity?

A10: Yes, researchers have explored variations of the TBTU structure to optimize its performance. For instance, replacing the methoxy groups in TBTU with trifluoroethoxy groups led to the development of DFET/NMM/BF4, a reagent demonstrating improved efficiency in coupling sterically hindered substrates. [, ]

Q9: How stable is TBTU, and how is it typically stored?

A11: TBTU is generally stable when stored under dry conditions and protected from moisture. Researchers typically store it at low temperatures to maximize its shelf life. []

Q10: Are there formulation strategies to enhance TBTU’s stability or solubility?

A12: While these articles do not discuss specific formulation strategies, researchers commonly explore techniques like using different solvents or mixtures, adding stabilizing agents, or encapsulating the reagent to enhance its stability or solubility for specific applications. []

Q11: Are there specific safety concerns associated with handling TBTU?

A13: As with most laboratory chemicals, handling TBTU requires standard safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for specific information on handling, storage, and potential hazards. []

Q12: What measures are taken to ensure responsible use and disposal of TBTU?

A14: Researchers and institutions adhere to standard chemical hygiene plans and regulations for using and disposing of TBTU and similar chemicals to minimize environmental impact. []

Q13: Has TBTU been used in synthesizing peptides for neuroscience research?

A15: Yes, TBTU has played a role in synthesizing various peptides, including those relevant to neuroscience research. For example, it has been utilized in synthesizing fragments of nocistatin, an opioid peptide. []

Q14: Are there examples of TBTU being used in synthesizing cyclic peptides for specific biological targets?

A16: Yes, researchers have successfully employed TBTU in cyclization reactions to create cyclic peptides, including analogs of neuropeptide Y, which plays a role in various physiological processes. [, ]

Q15: Are there applications of TBTU outside the realm of pharmaceuticals and biochemistry?

A15: While primarily known for its role in peptide and organic synthesis, the research does not directly mention applications of TBTU in material science or energy-related fields.

Q16: What are potential areas for future research on TBTU?

A16: Future research could explore:

  • Greener synthesis methods: Developing more environmentally friendly approaches for synthesizing TBTU. [, ]
  • Expanding applications: Investigating the use of TBTU in novel synthetic transformations beyond its established applications. [, ]
  • Improving performance: Further optimizing reaction conditions and exploring new TBTU derivatives to enhance its efficiency and selectivity in various reactions. [, ]

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